molecular formula C12H10N2O2 B3359690 1-ethylchromeno[3,4-d]imidazol-4-one CAS No. 87236-17-7

1-ethylchromeno[3,4-d]imidazol-4-one

Cat. No.: B3359690
CAS No.: 87236-17-7
M. Wt: 214.22 g/mol
InChI Key: SBCQNEWBFMWUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethylchromeno[3,4-d]imidazol-4-one is a chromeno-imidazolone derivative of significant interest in organic and medicinal chemistry research. This compound belongs to a class of fused tricyclic structures that combine coumarin (chromen-2-one) and imidazolone pharmacophores, both of which are privileged scaffolds in drug discovery due to their wide range of biological activities . The chromeno[3,4-d]imidazol-4-one core is efficiently synthesized via one-pot sequential multicomponent reactions (MCRs), a method valued for its atom economy and versatility in generating complex heterocyclic products . Researchers utilize this structural motif as a key intermediate in the construction of diverse heterocyclic libraries. Its molecular framework serves as a promising scaffold for the development of novel therapeutic agents, with related structures being investigated as potential inhibitors of various biological targets and exhibiting properties such as anticancer activity . The integration of the imidazole ring, structurally similar to the amino acid histidine, facilitates interactions with biological systems through mechanisms such as hydrogen bonding and pi-pi stacking, making it a valuable component in the design of ligands for proteins and enzymes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylchromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-14-7-13-10-11(14)8-5-3-4-6-9(8)16-12(10)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCQNEWBFMWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236214
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87236-17-7
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087236177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Construction of the Chromeno 3,4 D Imidazol 4 One Core

Conventional and Modern Approaches for C3-C4 Fused Imidazole (B134444) Scaffolds

The construction of the imidazole ring fused to the C3 and C4 positions of a coumarin (B35378) nucleus is a key strategic consideration in the synthesis of chromeno[3,4-d]imidazol-4-ones. Traditional and contemporary methods often rely on the cyclization of suitably substituted coumarin precursors.

Condensation Reactions of 3,4-Diaminocoumarin Precursors

A foundational approach to the synthesis of the chromeno[3,4-d]imidazol-4-one core involves the use of 3,4-diaminocoumarin as a key intermediate. This precursor contains the necessary vicinal diamine functionality for the construction of the fused imidazole ring. The synthesis of the target scaffold is typically achieved through the condensation of 3,4-diaminocoumarin with various reagents that provide the missing carbon atom of the imidazole ring.

One common method is the reaction of 3,4-diaminocoumarin with carboxylic acids. For instance, the reaction with formic acid can yield the parent chromeno[3,4-d]imidazol-4(1H)-one. semanticscholar.org The use of other aliphatic acids can lead to the formation of 2-substituted derivatives. semanticscholar.org For example, the reaction of 3,4-diaminocoumarin with propionic acid under microwave irradiation at 140°C has been reported to yield 2-ethyl-chromeno[3,4-d]imidazol-4(1H)-one. semanticscholar.org The reaction conditions, such as temperature and the presence of a condensing agent like polyphosphoric acid (PPA), can significantly influence the reaction outcome and yield. semanticscholar.org

The preparation of N-substituted chromeno[3,4-d]imidazol-4(1H)-ones has also been achieved starting from 4-alkylamino-3-aminocoumarin, a derivative of 3,4-diaminocoumarin, by reaction with boiling formic acid. semanticscholar.org

Cyclization of 3-Nitro-4-Aminocoumarin Derivatives

An alternative and widely used strategy for constructing the chromeno[3,4-d]imidazol-4-one skeleton utilizes 4-amino-3-nitrocoumarin as the starting material. This approach involves the reduction of the nitro group to an amino group, followed by cyclization. The key advantage of this method is the ready availability of 4-amino-3-nitrocoumarin, which can be prepared from 4-chloro-3-nitrocoumarin. researchgate.net

The conversion of 4-amino-3-nitrocoumarin to the corresponding chromeno[3,4-d]imidazol-4-one can be achieved in a one-pot reaction with an aliphatic acid. semanticscholar.org This transformation typically involves a reducing agent to convert the nitro group to an amine, which then condenses with the acid. For example, the reaction of 4-amino-3-nitrocoumarin with propionic acid in the presence of triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation at 140°C gives the 2-ethyl-substituted imidazolocoumarin in a 92% yield. semanticscholar.org Other reducing agents like tin(II) chloride have also been employed in these cyclization reactions. semanticscholar.org

This method provides a versatile route to a variety of 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones by simply varying the carboxylic acid used in the reaction. The reaction proceeds through an intermediate 3-acylamino-4-aminocoumarin, which then undergoes cyclization. semanticscholar.org

Advanced Reaction Techniques in Chromeno[3,4-d]imidazol-4-one Synthesis

To improve the efficiency and environmental friendliness of the synthesis of chromeno[3,4-d]imidazol-4-ones, advanced reaction techniques have been developed. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application in the preparation of chromeno[3,4-d]imidazol-4-ones has been well-documented. semanticscholar.orgresearchgate.net This technique significantly accelerates the rate of reactions, often leading to a dramatic reduction in reaction times from hours to minutes. rsc.orgscielo.org.zanih.gov

Microwave-assisted synthesis has been successfully employed in both the condensation of 3,4-diaminocoumarin and the cyclization of 4-amino-3-nitrocoumarin. semanticscholar.org For instance, the one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones from 4-amino-3-nitrocoumarin and aliphatic acids is efficiently carried out under microwave irradiation. semanticscholar.orgresearchgate.net The use of microwave heating in the presence of reagents like PPh3 and PPA has been shown to produce excellent yields of the desired products. semanticscholar.org For example, the reaction of 3,4-diaminocoumarin with formic acid under microwave irradiation at 100°C for 1 hour resulted in a 92% yield of chromeno[3,4-d]imidazol-4(1H)-one. semanticscholar.org

The following table summarizes the microwave-assisted synthesis of various 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones from 4-amino-3-nitrocoumarin and different acids.

Acid Used2-SubstituentReaction ConditionsYield (%)Reference
Formic acid-HPPh3, PPA, MW, 110°C93 semanticscholar.org
Acetic acid-CH3PPh3, PPA, MW, 130°C91 semanticscholar.org
Propionic acid-CH2CH3PPh3, PPA, MW, 140°C92 semanticscholar.org
Butanoic acid-(CH2)2CH3PPh3, PPA, MW, 150°C88 semanticscholar.org
Pentanoic acid-(CH2)3CH3PPh3, PPA, MW, 150°C89 semanticscholar.org

One-Pot Tandem Cyclization Procedures

One-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. researchgate.net Such procedures have been developed for the synthesis of the chromeno[3,4-d]imidazol-4-one core. semanticscholar.org

A notable example is the one-pot tandem synthesis of 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones from 4-amino-3-nitrocoumarin and aliphatic acids. semanticscholar.org This process involves the in-situ reduction of the nitro group and subsequent cyclization with the acid. The use of reagents like triphenylphosphine (PPh3) or tin(II) chloride as the reducing agent, often in combination with a condensing agent like polyphosphoric acid (PPA) and under microwave irradiation, facilitates this tandem transformation. semanticscholar.org This approach avoids the need to isolate the intermediate 3,4-diaminocoumarin or the 3-acylamino-4-aminocoumarin, streamlining the synthetic process. semanticscholar.org

Another reported tandem cyclization protocol involves the linking of aromatic amines with coumarin at the 4-position, followed by a tandem cyclization using nitromethane (B149229) to yield chromeno[3,4-d]imidazol-4-ones in high yields. researchgate.net

Multicomponent Reaction (MCR) Strategies for Chromeno[3,4-d]imidazol-4-one Analogues

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more starting materials react in a single step to form a complex product, incorporating most or all of the atoms of the reactants. nih.govacs.orgnih.gov MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govbohrium.com

While direct MCRs for the synthesis of the chromeno[3,4-d]imidazol-4-one core are less commonly reported, strategies for related fused imidazole systems have been developed. For instance, a one-pot cascade reaction involving 3-cyanochromones and α-isocyanoacetates has been used to synthesize 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. bohrium.com Although this leads to a different isomer, it highlights the potential of MCRs in constructing complex chromene-imidazole hybrids.

Furthermore, MCRs have been extensively used to synthesize other fused heterocyclic systems with a coumarin core, such as chromeno[4,3-b]pyrrol-4(1H)-ones, which demonstrates the versatility of this approach in building diverse scaffolds. nih.govacs.orgresearchgate.net The development of a specific MCR for the direct synthesis of 1-ethylchromeno[3,4-d]imidazol-4-one and its analogues remains a promising area for future research.

Catalytic Systems and Reagents in Core Scaffold Formation

The choice of catalysts and reagents is paramount in directing the reaction pathway, influencing yield, and enabling one-pot procedures. Several key systems have been developed to facilitate the crucial reduction and cyclization steps.

Palladium-based catalysts are powerful tools in synthetic organic chemistry, renowned for their role in forming carbon-carbon and carbon-heteroatom bonds. In the context of heterocyclic synthesis, palladium catalysis is often employed for cross-coupling reactions to build complex scaffolds or for reduction processes. While palladium-catalyzed C-H activation is a known strategy for functionalizing heterocycles, specific applications for the direct cyclization to form the chromeno[3,4-d]imidazol-4-one core are less commonly documented than other methods. nih.govrsc.org However, the general utility of palladium catalysts in related heterocycle synthesis suggests their potential applicability in future synthetic designs.

Tin(II) chloride (SnCl₂), also known as stannous chloride, is a classic and effective reducing agent in organic synthesis. wikipedia.orgsciencemadness.org Its primary role in the synthesis of the chromeno[3,4-d]imidazol-4-one scaffold is the reduction of a nitro group to an amine. A common synthetic route starts with a 4-amino-3-nitrocoumarin precursor. semanticscholar.org The 3-nitro group is selectively reduced to a 3-amino group using SnCl₂ dihydrate, generating a 3,4-diaminocoumarin intermediate. sciencemadness.orgsemanticscholar.org This diamine is highly reactive and can be subsequently cyclized with a suitable carboxylic acid or its derivative to form the fused imidazole ring. semanticscholar.org This transformation is a cornerstone of a multi-step synthesis toward the target scaffold.

Triphenylphosphine (PPh₃) is a versatile reagent that can act as a catalyst or promoter in various cyclization reactions. nih.govresearchgate.net In a notable one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones, PPh₃ is used in tandem with an aliphatic acid. semanticscholar.org The reaction begins with 4-amino-3-nitrocoumarin, where PPh₃ is believed to facilitate the reduction of the nitro group and mediate the subsequent amidation with the carboxylic acid. This forms a 3-acylamino-4-aminocoumarin intermediate in situ. This intermediate is then primed for the final ring-closing step to form the imidazole moiety. semanticscholar.org This phosphine-mediated approach is advantageous as it combines several steps into a single, efficient operation under microwave irradiation. semanticscholar.org

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis that functions as both an acidic catalyst and a powerful dehydrating agent. nih.gov Its role in forming the chromeno[3,4-d]imidazol-4-one core is to promote the final intramolecular cyclodehydration step. semanticscholar.org Starting from a 3-acylamino-4-aminocoumarin intermediate (which can be pre-formed or generated in situ), PPA facilitates the removal of a water molecule to close the five-membered imidazole ring, yielding the final tricyclic product. semanticscholar.orgnih.gov In some procedures, PPA is used in conjunction with other reagents like PPh₃ in a one-pot microwave-assisted method to achieve high yields of the desired scaffold. semanticscholar.org The parent chromeno[3,4-d]imidazol-4(1H)-one has also been synthesized by heating 3,4-diaminocoumarin with formic acid in the presence of PPA. semanticscholar.org

The following table summarizes the results from a one-pot synthesis of various 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones from 4-amino-3-nitrocoumarin, showcasing the application of the reagents discussed.

Interactive Table: Synthesis of 2-Substituted Chromeno[3,4-d]imidazol-4(1H)-ones
Entry R Group (Acid Used) Method Yield (%)
4a H (Formic acid) A 90
4a H (Formic acid) D 92
4b CH₃ (Acetic acid) A 88
4b CH₃ (Acetic acid) C 93
4c CH₂CH₃ (Propionic acid) A 87
4c CH₂CH₃ (Propionic acid) C 92
4d (CH₂)₂CH₃ (Butyric acid) A 85
4d (CH₂)₂CH₃ (Butyric acid) C 90
4e CH(CH₃)₂ (Isobutyric acid) A 85
4e CH(CH₃)₂ (Isobutyric acid) C 91

Data sourced from a study on one-pot synthesis procedures. semanticscholar.org

  • Method A: Use of SnCl₂·2H₂O under microwave irradiation. semanticscholar.org*
  • Method C: Use of PPh₃ and PPA under microwave irradiation. semanticscholar.org*
  • Method D: Use of PPA in toluene (B28343) under microwave irradiation, starting from 3,4-diaminocoumarin. semanticscholar.org*
  • While nitromethane is a valuable C1 building block in organic synthesis, particularly in reactions like the Henry (nitroaldol) reaction, its role as a catalyst for C-H activation is not established. researchgate.netmdpi.com Instead, the functionalization of heterocyclic scaffolds to create more complex, hybrid structures is more accurately achieved through transition-metal-catalyzed C-H activation. nih.govnih.gov This modern synthetic strategy allows for the direct attachment of alkyl or aryl groups to the pre-formed chromeno[3,4-d]imidazol-4-one core. Catalysts based on rhodium, palladium, or nickel are known to activate otherwise inert C-H bonds on heterocyclic rings, enabling the formation of new carbon-carbon bonds with high precision and atom economy. nih.govnih.govmdpi.com Therefore, while nitromethane itself is not the catalyst, C-H activation represents a key strategy for elaborating the core scaffold into hybrid molecules.

    Regioselective and Stereoselective Synthesis Considerations

    When synthesizing complex molecules with multiple functional groups and potential stereocenters, controlling the regioselectivity and stereoselectivity of reactions is crucial.

    Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of chromeno-fused systems, regioselectivity is often dictated by the inherent reactivity of the starting materials and the reaction mechanism. For instance, in the construction of related chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, the reaction between 4-chloro-3-formylcoumarin and other reagents proceeds with high regioselectivity, leading to a single, well-defined product isomer. rsc.org The outcome is governed by the specific sequence of nucleophilic attacks and cyclizations.

    Stereoselectivity is the control over the formation of stereoisomers. Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired activity. jraic.com The synthesis of chromeno-fused heterocycles that contain stereogenic centers requires careful consideration of stereocontrol. For example, in the 1,3-dipolar cycloaddition reactions used to create complex polycyclic systems related to the chromeno core, high diastereoselectivity is often achieved. scispace.com The stereochemical outcome can be influenced by the geometry of the reacting partners and whether the reaction proceeds through an endo or exo transition state. scispace.com The development of stereoselective methods, sometimes using complex catalytic systems, is a significant area of research to access enantiomerically pure chromeno-based compounds. jraic.comnih.gov

    Synthetic Routes for Derivatization at Key Positions

    Strategic derivatization of the chromeno[3,4-d]imidazol-4-one core allows for the systematic exploration of structure-activity relationships. Key positions for modification include the N1 and C2 atoms of the imidazole ring.

    The introduction of substituents at the N1 position is typically achieved by starting with an appropriately N-substituted coumarin precursor. For the synthesis of this compound, the strategy involves the cyclization of a 4-alkylamino-3-aminocoumarin intermediate.

    Specifically, N-substituted chromeno[3,4-d]imidazol-4(1H)-ones are prepared through the reaction of a 4-alkylamino-3-aminocoumarin with boiling formic acid. semanticscholar.org In this sequence, the ethyl group is already present on the amine at the C4 position of the coumarin ring before the formation of the imidazole ring. The final step involves the reaction with a C1 source like formic acid, which facilitates the cyclization to form the imidazole moiety, incorporating the ethyl group at the N1 position. This approach is part of a broader strategy where the imidazole ring is formed from o-diaminocoumarins by reacting them with acids. semanticscholar.org

    Another general approach for synthesizing N-substituted chromeno[3,4-d]imidazol-4(1H)-ones involves the cyclization of alkyl 5-(2-hydroxyphenyl)-1H-imidazole-4-carboxylates, which builds the pyranone ring onto an existing imidazole. semanticscholar.org However, the more direct method for simple N-alkylation involves starting with the substituted diaminocoumarin.

    Varying the substituent at the C2 position of the chromeno[3,4-d]imidazol-4-one core is a common strategy to modulate the compound's properties. A highly effective one-pot method has been developed for the synthesis of 2-substituted derivatives, which avoids the isolation of intermediates. semanticscholar.orgresearchgate.net

    This procedure starts with 4-amino-3-nitrocoumarin and reacts it with a range of aliphatic or aromatic acids in the presence of triphenylphosphine (PPh₃) and polyphosphoric acid (PPA) under microwave irradiation. semanticscholar.orgresearchgate.net The carboxylic acid used in the reaction directly provides the C2 substituent of the final product. For instance, using formic acid yields the C2-unsubstituted product, acetic acid yields a C2-methyl group, and butanoic acid results in a C2-propyl group. semanticscholar.org This method has been shown to be versatile, providing excellent yields for a variety of C2-substituents. semanticscholar.org

    The table below summarizes the synthesis of various 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones from 4-amino-3-nitrocoumarin and different carboxylic acids, highlighting the versatility of this one-pot tandem procedure.

    Table 1: Synthesis of 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones via a one-pot reaction. Data sourced from Balalas, T. D. et al. semanticscholar.org

    An alternative synthetic route involves the reaction of 3,4-diaminocoumarin with acids in the presence of PPA under microwave irradiation, which also provides the desired 2-substituted products. semanticscholar.orgresearchgate.net

    Mechanistic Investigations of Reaction Pathways and By-product Formation

    The formation of the chromeno[3,4-d]imidazol-4-one ring system proceeds through a well-defined sequence of reactions, particularly in the one-pot synthesis from 4-amino-3-nitrocoumarin. semanticscholar.org The mechanism involves an initial reduction of the nitro group, followed by acylation and subsequent cyclization.

    The proposed mechanism for the one-pot synthesis is as follows:

    Reduction: The nitro group at the C3 position of 4-amino-3-nitrocoumarin is reduced to an amino group. This reduction can be accomplished using various reagents, such as tin(II) chloride (SnCl₂) or, in the one-pot PPA/PPh₃ method, triphenylphosphine acts as the reducing agent, being converted to triphenylphosphine oxide. semanticscholar.org This step generates the key intermediate, 3,4-diaminocoumarin.

    Acylation: The more nucleophilic 3-amino group of the newly formed 3,4-diaminocoumarin reacts with the carboxylic acid present in the mixture. This forms a 3-acylamino-4-aminocoumarin intermediate. semanticscholar.org This acylation step is crucial as it introduces the group that will become the C2-substituent of the imidazole ring.

    Cyclization: Under the influence of a condensation agent like polyphosphoric acid (PPA) and heat (often from microwave irradiation), the 3-acylamino-4-aminocoumarin undergoes intramolecular cyclization. semanticscholar.org This involves the loss of a water molecule to form the final fused imidazole ring. This type of cyclization of a diamide (B1670390) or related structure is a classic method for forming imidazol-4-one rings. nih.gov

    For syntheses that use formic acid or an equivalent like triethyl orthoformate to generate the C2-unsubstituted ring, the mechanism can also proceed through an amidine intermediate. mdpi.comresearchgate.net The reaction of an amine with triethyl orthoformate is a common synthetic route to formamidines, which then cyclize upon reaction with a second nearby amine group. mdpi.comresearchgate.net

    By-product Formation: The primary by-products observed during these syntheses are the 3-acylamino-4-aminocoumarin intermediates. semanticscholar.org The formation and isolation of these amides depend significantly on the reaction conditions. For example, when using triphenylphosphine as the reducing agent without PPA, or at lower temperatures, the reaction often stops at the amide stage, and the cyclization to the final imidazolone (B8795221) does not occur or is incomplete. semanticscholar.org

    The table below details reaction conditions where the amide by-product was a significant or main product, illustrating the incomplete cyclization.

    Table 2: By-product (Amide) formation under specific reaction conditions. Data sourced from Balalas, T. D. et al. semanticscholar.org

    This evidence confirms that the 3-acylamino-4-aminocoumarin is a key intermediate on the reaction pathway and that strong dehydrating conditions (like the presence of PPA) are necessary to drive the reaction to completion, yielding the desired chromeno[3,4-d]imidazol-4-one. semanticscholar.org

    Biological Evaluation and Mechanistic Insights in Vitro and Preclinical Studies

    Investigation of Enzyme Inhibition Profiles

    The exploration of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of drug discovery. The fusion of different pharmacophores, such as the chromenone and imidazole (B134444) rings in "1-ethylchromeno[3,4-d]imidazol-4-one," can lead to unique biological activities. However, the biological evaluation of this specific molecule has not been documented in the available scientific literature. The following sections represent the enzyme inhibition profiles that were investigated for this compound, for which no data could be retrieved.

    Soybean Lipoxygenase Inhibition

    Soybean lipoxygenase (SLO) is an enzyme frequently used in primary screening assays to identify potential anti-inflammatory agents. Its inhibition suggests a compound's ability to interfere with the lipoxygenase pathway, which is involved in the production of inflammatory mediators.

    Research Findings: No studies detailing the inhibitory effects of this compound on soybean lipoxygenase were found.

    Phosphodiesterase (PDE) Inhibition (e.g., PDE VII)

    Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDE isoforms, such as PDE VII, are investigated for their potential in treating inflammatory and neurological disorders.

    Research Findings: There is no available data on the in vitro inhibition of any phosphodiesterase isoform, including PDE VII, by this compound.

    Tyrosine Kinase Inhibition (e.g., Bcr-Abl)

    Tyrosine kinases are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML), making it a key target for anticancer drugs.

    Research Findings: The inhibitory activity of this compound against Bcr-Abl tyrosine kinase or any other tyrosine kinase has not been reported.

    Carbonic Anhydrase Inhibition

    Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

    Research Findings: No literature exists that evaluates the inhibitory potential of this compound against any carbonic anhydrase isoform.

    Alpha-Glucosidase Inhibition

    Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.

    Research Findings: There are no published studies on the effects of this compound on alpha-glucosidase activity.

    DYRK1A Inhibition

    Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant therapeutic target for neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain types of cancers. nih.govgoogle.com Its inhibition is a key area of drug discovery research. nih.gov While numerous compounds, including natural products like harmine (B1663883) and synthetic molecules, have been identified as DYRK1A inhibitors, a direct evaluation of this compound for DYRK1A inhibitory activity is not prominently reported in the reviewed scientific literature. nih.govnih.gov Research has largely focused on other heterocyclic systems as potential inhibitors of this kinase. google.comnih.gov

    Receptor Modulation and Ligand Binding Studies

    Toll-like receptors (TLRs) are crucial components of the innate immune system, and their modulation presents a promising strategy for treating cancers, viral infections, and autoimmune diseases. nih.gov The chromeno[3,4-d]imidazol-4(1H)-one scaffold has been identified as a novel framework for developing selective TLR7 agonists. nih.govresearchgate.net

    In a key study, researchers designed and synthesized a series of chromeno[3,4-d]imidazol-4(1H)-one derivatives. One such compound, 8-Hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one, which is structurally related to the subject compound, was identified as a selective TLR7 agonist with a potency in the low micromolar range. nih.govresearchgate.net This finding was significant as it was developed from a previously described TLR7 antagonist, demonstrating that modifications to this scaffold can switch the pharmacological activity from antagonistic to agonistic. nih.govresearchgate.net The selectivity for TLR7 over the closely related TLR8 is a desirable characteristic for potential immunomodulatory agents. nih.gov

    Table 1: TLR7 Agonist Activity of a Chromeno[3,4-d]imidazol-4(1H)-one Derivative

    Compound Target Activity EC50 (µM) Selectivity Source

    Benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABA-A receptor complex, are well-established targets for drugs used to treat anxiety, insomnia, and seizures. nih.gov These receptors bind ligands with a specific pharmacophore, typically a 1,4-benzodiazepine (B1214927) nucleus or a related structure like an imidazobenzodiazepine. wikipedia.org Despite the presence of an imidazole ring in this compound, a review of the available scientific literature did not yield specific studies evaluating its binding affinity or functional activity at benzodiazepine receptors. Research into ligands for this receptor has focused on distinct chemical scaffolds. nih.gov

    Cellular Activity Profiling (In Vitro Cell Line Studies)

    Derivatives of the chromeno[3,4-d]imidazol-4(1H)-one scaffold have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. In one study, a series of novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives were synthesized and evaluated for their anticancer effects. A lead compound from this series, compound 35 , showed significant activity against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, studies on related 4H-benzo[h]chromeno[2,3-d]pyrimidine derivatives also reported good antiproliferative activity against MCF-7, HCT-116, and hepatocellular carcinoma (HepG-2) cells. researchgate.net

    The antiproliferative activity of these related compounds suggests the therapeutic potential of the core scaffold. The data highlights the sensitivity of specific cancer cell lines to this class of molecules.

    Table 2: In Vitro Antiproliferative Activity of a Chromeno[3,4-d]imidazol-4(1H)-one Derivative (Compound 35)

    Cell Line Cancer Type IC50 (µM) Source
    HCT116 Colorectal Carcinoma 2.13 ± 0.15 nih.gov
    MCF-7 Breast Adenocarcinoma 2.89 ± 0.21 nih.gov
    SW620 Colorectal Adenocarcinoma 2.37 ± 0.18 nih.gov
    BGC-823 Gastric Carcinoma 11.24 ± 1.03 nih.gov

    Further investigation into the mechanism of action of chromeno[3,4-d]imidazol-4(1H)-one derivatives has revealed their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). nih.gov

    Flow cytometry analysis demonstrated that a representative compound from the 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one series could induce apoptosis in SW620 colon cancer cells in a dose-dependent manner. nih.gov Furthermore, the same compound was shown to cause cell cycle arrest at the G0/G1 phase. nih.gov This indicates that the antiproliferative effects are, at least in part, mediated by the induction of cell death and the halting of cell division. nih.gov Studies on structurally similar fused chromenopyrimidines also confirmed the ability to induce cell cycle arrest and apoptosis in the MCF-7 breast cancer cell line. nih.gov

    These mechanistic insights are crucial for the further development of this class of compounds as potential anticancer agents.

    Inhibition of Cell Migration

    The metastatic spread of cancer cells is a critical event in cancer progression, with tumor cell migration being a fundamental step in this cascade. nih.gov Research into compounds that can inhibit this process is crucial for developing novel therapeutic strategies. nih.gov Studies have shown that certain phytochemicals can effectively inhibit the migration of cancer cells. nih.gov One of the mechanisms implicated in promoting tumor cell migration is the nitric oxide (NO) pathway. nih.gov The enzyme nitric oxide synthase (NOS) produces NO, and its expression has been positively associated with tumor growth and metastasis. nih.gov

    In vitro migration assays using murine mammary cancer cells (4T1) have demonstrated that inhibiting NOS can reduce cell migration. nih.gov For instance, treatment with NG-nitro-L-arginine methyl ester (L-NAME), a known NOS inhibitor, significantly decreased the migratory capacity of these cells. nih.gov This inhibitory effect could be reversed by the addition of excess L-arginine, the substrate for NOS, confirming that the effect of L-NAME is specific to the NO pathway. nih.gov Furthermore, compounds that suppress the endogenous levels of NO and the expression of NOS have shown a concentration-dependent inhibition of cancer cell migration. nih.gov The downstream signaling of NO often involves the activation of guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of guanylate cyclase has also been found to reduce cancer cell migration, indicating that the entire NO/cGMP axis is a valid target for anti-migratory agents. nih.gov

    Anti-inflammatory Activity in Cellular Models

    The anti-inflammatory properties of chromone (B188151) derivatives are well-documented and are often evaluated in cellular models by measuring their ability to inhibit the production of pro-inflammatory mediators. nih.govsciencescholar.us A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which, upon activation, produce significant amounts of nitric oxide (NO), a key inflammatory molecule. nih.gov

    Several novel 2-phenyl-4H-chromen-4-one derivatives have demonstrated favorable inhibitory activity against NO production in LPS-stimulated RAW264.7 cells with low associated cytotoxicity. nih.gov Certain compounds from this class have been shown to suppress the release of other pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism underlying this activity has been linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Activation of TLR4 by LPS typically triggers the MAPK cascade, leading to the production of these inflammatory mediators. nih.gov By inhibiting this pathway, these chromone derivatives can effectively downregulate the expression of NO, TNF-α, and IL-6. nih.gov

    Similarly, derivatives of 4H-chromene and chromeno[2,3-b]pyridine have been evaluated for their anti-inflammatory effects in both human and porcine chondrocytes. researchgate.net Some of these synthetic compounds exhibited a more potent inhibition of TNF-α-induced NO production than the natural flavonoid quercetin, while maintaining comparable cell viability. researchgate.net The anti-inflammatory activity of 1,3,4-oxadiazole (B1194373) derivatives has also been assessed using the carrageenan-induced rat paw edema model, a standard in vivo test for inflammation. nih.gov In these studies, certain synthesized compounds showed significant anti-inflammatory responses, comparable to the standard drug indomethacin. nih.gov

    Compound ClassCellular ModelKey Findings
    2-Phenyl-4H-chromen-4-one derivativesRAW264.7 macrophagesInhibition of NO, TNF-α, and IL-6 production via the TLR4/MAPK pathway. nih.gov
    4H-Chromene and chromeno[2,3-b]pyridine derivativesHuman and porcine chondrocytesPotent inhibition of TNF-α-induced NO production. researchgate.net
    1,3,4-Oxadiazole derivativesWistar rats (in vivo)Significant reduction in carrageenan-induced paw edema. sciencescholar.us

    Antibacterial and Antifungal Activity

    The search for new antimicrobial agents is driven by the increasing challenge of drug resistance. mdpi.com Heterocyclic compounds, including those with imidazole and chromene cores, are a significant area of this research. researchgate.netnih.gov Derivatives of chromeno[3,4-d]imidazol-4(3H)-one have been noted for their potential as antibacterial and antifungal agents. semanticscholar.org

    The antimicrobial properties of related imidazole-containing compounds have been tested against a panel of bacteria and fungi using the microdilution broth assay to determine their Minimum Inhibitory Concentration (MIC) values. researchgate.netresearchgate.net For example, certain indolylimidazole derivatives have shown potent activity, with one of the most active compounds displaying MIC values between 9.9 and 12.5 μg/mL against various bacterial strains. researchgate.net Another derivative showed notable activity against Candida albicans. researchgate.net Similarly, ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate demonstrated high antibacterial activity against Enterococcus faecalis, Streptococcus agalactiae, and Shigella flexneri. researchgate.net

    Quaternary salts of 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine have also been screened for their antimicrobial activity. mdpi.com A number of these compounds exhibited both antibacterial and antifungal properties. mdpi.com One derivative, in particular, showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. mdpi.com

    The 1,3,4-oxadiazole scaffold, which is structurally related, has also yielded compounds with significant antifungal activity. frontiersin.orgnih.gov Two novel 1,3,4-oxadiazole compounds were found to be effective against C. albicans, with an in vitro MIC of 32 μg/mL. frontiersin.orgnih.gov These compounds also demonstrated a significant reduction in the fungal burden in a murine model of systemic candidiasis. frontiersin.org

    Compound/DerivativeOrganismActivity (MIC in μg/mL)
    Indolylimidazole derivative (1c)Various bacteria9.9 - 12.5
    Indolylimidazole derivative (1d)Candida albicansPotent activity
    Ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (I)Enterococcus faecalis1250
    Ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (I)Streptococcus agalactiae1250
    Ethyl{4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (I)Shigella flexneri≤ 312
    1,3,4-Oxadiazole compounds (LMM5 & LMM11)Candida albicans32

    Structure-Activity Relationship (SAR) Analysis of Chromeno[3,4-d]imidazol-4-one Derivatives

    Influence of N1-Substituents on Biological Potency

    The nature of the substituent at the N1 position of the imidazole ring is a critical determinant of biological activity in various heterocyclic scaffolds. In a study of benzimidazole (B57391) derivatives designed as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), the N-substitution played a pivotal role in modulating potency against each target. nih.gov

    Specifically, the removal of an N-substituent led to a marked increase in FLAP inhibitory activity, with unsubstituted benzimidazoles showing potencies in the sub-micromolar range. nih.gov Conversely, for sEH inhibition, the presence of an N-butoxycarbonyl (N-Boc) group on the benzimidazole ring resulted in higher inhibitory potency, even exceeding that of the lead compound. nih.gov This opposing effect highlights how N1-substitution can be used to fine-tune the selectivity and potency of these molecules. The N-Boc substitution appears to be obstructive for binding to FLAP, whereas it is beneficial for sEH inhibition. nih.gov In the context of antimicrobial activity, the alkylation of the imidazole nitrogen to form quaternary imidazolium (B1220033) salts is a common strategy to produce biocidal compounds that act by disrupting cell membranes. mdpi.com

    Impact of C2-Substitutions on Activity Profiles

    The substituent at the C2 position of the imidazole ring in chromeno[3,4-d]imidazol-4-ones significantly influences the molecule's biological profile. Synthetic methods allow for the introduction of a wide range of groups at this position. semanticscholar.org The one-pot reaction of 4-amino-3-nitrocoumarin with various aliphatic acids can yield 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. semanticscholar.orgresearchgate.net For example, using propionic acid results in a 2-ethyl substituent, while butanoic and pentanoic acids yield 2-propyl and 2-butyl derivatives, respectively. semanticscholar.org

    The nature of the C2-substituent can affect anti-inflammatory and other biological activities. In a series of chromeno[2,3-b]pyridine derivatives, compound 2d , which possesses a specific substitution pattern, demonstrated a very potent anti-inflammatory effect in a carrageenan-induced rat paw edema model. researchgate.net For chromenone-based oxadiazole derivatives, which are structurally analogous, the substitution pattern on the phenyl ring attached to the core structure was found to be crucial for their β-glucuronidase inhibitory potential. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can modulate the interaction of the molecule with its biological target. nih.gov In some imidazole derivatives, the presence of specific groups like chloro and nitro at the C2 position has been linked to significant anticonvulsant activity. chemijournal.com

    Role of Chromenone Moiety Substitution Patterns

    Substitutions on the chromenone ring itself are a key factor in determining the biological activity of this class of compounds. In the development of novel α-glucosidase inhibitors based on a chromeno[4,3-b]pyrrol-3-yl scaffold, the substitution pattern on an associated phenyl ring, which can be considered an extension of the core chromenone structure, was evaluated. nih.gov It was found that the presence of a para-methoxy or para-chlorine substituent on this phenyl ring enhanced the inhibitory activity. nih.gov Specifically, an unsubstituted derivative showed a five-fold improvement in potency over the standard, and the addition of a chlorine atom at the 4-position further improved this potency. nih.gov In contrast, a moderate electron-donating group like methyl led to a significant reduction in activity. nih.gov

    For chromone-fused thiazoles, various substitutions on the chromone ring were explored to evaluate their anti-inflammatory activity. nih.gov The synthesis of these compounds allows for modifications at different positions of the benzopyrone scaffold, and subsequent biological testing revealed that several of these synthesized molecules exhibited potent anti-inflammatory effects. nih.gov Similarly, in a series of imidazole-5(4H)-one analogs, different benzylidene moieties attached to the core structure resulted in a range of anti-inflammatory activities, from weak to excellent. sciencescholar.us Two compounds, one with a naphthalen-1-ylmethylene group and another with a simple benzylidene group, displayed more potent anti-inflammatory activity than the reference drug diclofenac. sciencescholar.us This indicates that the nature and position of substituents on the chromenone portion or its bioisosteric replacements are critical for optimizing biological potency.

    Hybrid Molecule Design and Synergistic Effects

    The strategic design of hybrid molecules involves chemically linking two or more distinct pharmacophores, or structural domains, into a single entity. researchgate.net This approach aims to create compounds with a dual mode of action or synergistic effects, potentially leading to enhanced therapeutic efficacy, reduced drug resistance, and improved pharmacokinetic profiles compared to the individual components. researchgate.netmdpi.com The chromeno[3,4-d]imidazol-4-one scaffold is a prime example of a core structure used in hybrid molecule design, as it inherently combines the biologically significant coumarin (B35378) and imidazole moieties. researchgate.netresearchgate.netsemanticscholar.org

    Researchers have explored the synthesis of novel hybrid molecules based on this fused heterocyclic system to leverage the combined biological activities of its constituent parts. researchgate.net The fusion of a chromene fragment with an imidazole scaffold gives rise to a class of hybrid heterocycles with a wide range of potential pharmacological activities. scielo.org.za This design strategy is rooted in the observation that derivatives combining coumarin and imidazole structures exhibit interesting properties, including the potential for anticancer and anti-inflammatory action. researchgate.netsemanticscholar.org

    The development of these hybrids often involves multicomponent reactions or tandem cyclization protocols. researchgate.netnih.gov For instance, one synthetic approach involves linking aromatic amines to the 4-position of a coumarin, followed by a tandem cyclization to form the final chromeno[3,4-d]imidazol-4-one structure. researchgate.net This method allows for the creation of a library of derivatives by varying the substituents on the different rings.

    The biological evaluation of these hybrid molecules has often focused on their potential as anticancer agents. Studies have shown that certain derivatives of 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one exhibit potent activity against cancer cell proliferation and migration. nih.gov The synergistic effect of the combined pharmacophores is believed to contribute to these enhanced biological activities. For example, the incorporation of specific chemical groups can lead to compounds with significant cytotoxic effects against various human tumor cell lines. ekb.eg

    Biological Activity of Chromeno[3,4-d]imidazol-4-one Hybrids
    Compound SeriesCore ScaffoldObserved Synergistic Effect/ActivityTarget Cell Lines/ModelsReference
    Compound 352,3-dihydrochromeno[3,4-d]imidazol-4(1H)-oneExhibited dramatic anticancer activity, arrested G0/G1 cell-cycle, induced apoptosis, and blocked cancer cell migration.HCT116, MCF-7, SW620 nih.gov
    Chromeno[3,4-d]imidazol-4-onesCoumarin-imidazole hybridDesigned as hybrid molecules with potential dual modes of action.General design concept researchgate.net
    Imidazole derivatives incorporating chromeneChromene-imidazole hybridShowed interesting cytotoxic activities against human tumor cell lines.MCF7 (breast) and HCT (colon) ekb.eg
    2-Substituted chromeno[3,4-d]imidazol-4(3H)-onesCoumarin-imidazole hybridSome compounds indicated inhibition of soybean lipoxygenase, relevant to anti-inflammatory action.Enzyme assay (soybean lipoxygenase) researchgate.netsemanticscholar.org

    The research into chromeno[3,4-d]imidazol-4-one hybrids underscores a rational approach to drug design, where combining known pharmacophores leads to new chemical entities with potentially superior and synergistic biological effects. researchgate.net The versatility of the core scaffold allows for the synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships to identify candidates with promising therapeutic potential. researchgate.netnih.gov

    Computational and Theoretical Chemistry Investigations

    Molecular Docking Simulations for Ligand-Protein Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. This method is instrumental in understanding the binding mechanisms of potential drug candidates.

    Binding Mode Analysis

    For derivatives of the chromeno[3,4-d]imidazol-4-one scaffold, molecular docking simulations are crucial for elucidating their binding modes within the active sites of various protein targets, such as kinases, which are often implicated in cancer. nih.gov Studies on analogous structures, like benzimidazoles containing a 4H-chromen-4-one moiety, have shown that these compounds can effectively fit into the ATP-binding pocket of enzymes like MAP kinase. nih.gov

    The planar nature of the fused ring system of 1-ethylchromeno[3,4-d]imidazol-4-one allows it to slide into narrow hydrophobic pockets, while the imidazole (B134444) and chromenone moieties provide opportunities for specific hydrogen bonding and pi-stacking interactions. The ethyl group at the N1 position can influence the compound's orientation and occupy a nearby hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity compared to the unsubstituted parent compound. The binding energy, a key output of docking simulations, quantifies the affinity of the ligand for the protein, with more negative values indicating a stronger interaction.

    Interaction Fingerprints and Key Residues

    The interaction fingerprint details the specific amino acid residues involved in the binding event. For the chromeno[3,4-d]imidazol-4-one scaffold, key interactions typically involve:

    Hydrogen Bonds: The carbonyl oxygen of the chromenone ring and the nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors and donors, respectively. They can form critical hydrogen bonds with residues in the hinge region of kinase domains, a common binding pattern for kinase inhibitors.

    Hydrophobic Interactions: The aromatic rings of the chromenone system engage in hydrophobic and pi-stacking interactions with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine.

    Docking studies on related benzimidazole-chromenone derivatives against MAP kinase have highlighted interactions with key amino acid residues in the active site, leading to favorable binding energies. nih.gov A hypothetical interaction profile for this compound is summarized below.

    Interaction TypePotential Interacting Moiety of LigandPotential Interacting Protein Residues
    Hydrogen BondImidazole Nitrogen, Chromenone CarbonylSer, Thr, Lys, Asp, Glu
    Hydrophobic/Pi-StackingChromene and Imidazole RingsPhe, Tyr, Trp, Val, Leu
    HydrophobicN-ethyl groupAla, Val, Ile

    Pharmacophore Modeling for Activity Prediction

    Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov A pharmacophore model can be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules with the desired activity. nih.gov

    For the chromeno[3,4-d]imidazol-4-one series, a pharmacophore model could be developed based on a set of known active and inactive analogs. The key features of such a model would likely include:

    Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the chromenone.

    Hydrogen Bond Donor (HBD): Corresponding to an N-H group in the imidazole ring (if unsubstituted) or interactions facilitated by other parts of the molecule.

    Aromatic Ring (AR): Representing the fused aromatic system.

    Hydrophobic (HY): A feature that could map to the ethyl group or other nonpolar substituents.

    By creating a model that incorporates these features in a specific spatial arrangement, researchers can predict the activity of new derivatives like this compound and prioritize them for synthesis and biological testing.

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

    Electronic Structure Analysis (e.g., HOMO-LUMO energies)

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

    ParameterSignificanceExpected Influence on this compound
    EHOMO (Energy of HOMO)Electron-donating abilityInfluences charge-transfer interactions with protein residues.
    ELUMO (Energy of LUMO)Electron-accepting abilityDetermines susceptibility to nucleophilic attack.
    ΔE (HOMO-LUMO Gap)Chemical reactivity and stabilityA moderate gap suggests a balance of stability and reactivity required for a drug candidate.

    Molecular Electrostatic Potential (MEP) Mapping

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is color-coded to indicate regions of negative, positive, and neutral electrostatic potential, which are crucial for understanding intermolecular interactions. wolfram.com

    Red Regions: Indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack and are favorable for hydrogen bond acceptance.

    Blue Regions: Indicate positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack.

    Green/Yellow Regions: Represent neutral or weakly polarized areas, often corresponding to the carbon framework of the molecule.

    For this compound, an MEP map would show a significant negative potential (red) around the carbonyl oxygen of the chromenone ring, making it a prime site for hydrogen bonding. The imidazole ring would also display regions of negative potential around its nitrogen atoms. These maps are invaluable for predicting how the molecule will orient itself within a protein's active site to maximize favorable electrostatic interactions. researchgate.netproteopedia.org

    Reactivity Descriptors and Frontier Molecular Orbital Theory

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into how a molecule will interact with other chemical species.

    Key Parameters of Interest:

    HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater tendency to act as a nucleophile.

    LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower LUMO energy level indicates a greater propensity to act as an electrophile.

    Energy Gap (ΔE = ELUMO - EHOMO): The difference in energy between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more reactive.

    A hypothetical data table for the frontier molecular orbitals of this compound would look like this:

    ParameterEnergy (eV)
    EHOMOData not available
    ELUMOData not available
    Energy Gap (ΔE)Data not available

    Without specific computational studies, the precise values for these parameters for this compound remain unknown.

    In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

    In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic profile. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties.

    Computational Models for Permeability and Solubility

    Computational models are used to predict how well a compound will be absorbed and distributed in the body. Key parameters include:

    Permeability: Often predicted using models like Caco-2 permeability, which simulates the intestinal barrier.

    Solubility: Aqueous solubility is a critical factor for oral bioavailability.

    A hypothetical data table for predicted permeability and solubility would be structured as follows:

    ADME PropertyPredicted Value
    Caco-2 Permeability (nm/s)Data not available
    Aqueous Solubility (logS)Data not available

    Metabolic Stability Predictions

    Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. In silico models can predict the likelihood of a compound being rapidly metabolized, which would affect its half-life and duration of action.

    Predictions often identify potential sites of metabolism on the molecule, indicating which atoms are most likely to be modified by enzymes like the cytochrome P450 family.

    A hypothetical data table for metabolic stability predictions might include:

    ParameterPrediction
    Intrinsic Clearance (CLint)Data not available
    Predicted Half-life (t1/2)Data not available
    Major Sites of MetabolismData not available

    Future Research Directions and Unexplored Avenues

    Development of Novel and Greener Synthetic Methodologies

    The synthesis of chromeno[3,4-d]imidazol-4-one and its derivatives is an area ripe for innovation. Current synthetic strategies often rely on multi-step processes that may involve harsh conditions or generate significant chemical waste. researchgate.net The main synthetic route to the core structure often involves the condensation of 3,4-diaminocoumarin with various reagents. mdpi-res.commdpi.comcore.ac.ukmdpi-res.commdpi-res.com Another reported strategy involves the use of ethyl isocyanoacetate, primary aliphatic amines, and an aldehyde in the presence of a copper iodide (CuI) catalyst to form key imidazole (B134444) intermediates. nih.govresearchgate.netresearchgate.net

    Future research should prioritize the development of more efficient and environmentally benign synthetic protocols. Key areas for exploration include:

    Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to offer benefits such as increased safety and significantly reduced reaction times for the synthesis of chromeno[3,4-d]imidazol-4-one derivatives. uni-lj.si Further exploration of microwave-assisted organic synthesis (MAOS) could lead to higher yields and cleaner reaction profiles.

    Green Catalysts: Investigating alternatives to traditional metal catalysts like copper iodide could reduce environmental impact. This includes exploring nanocatalysts, biocatalysts, or organocatalysts to facilitate the key cyclization steps.

    One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthetic process, reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. nih.govresearchgate.net

    Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents often used in heterocyclic synthesis. researchgate.net

    Expansion of Biological Target Identification for Chromeno[3,4-d]imidazol-4-one Derivatives

    Initial research has successfully identified the chromeno[3,4-d]imidazol-4-one scaffold as a source of promising antagonists for Toll-like receptor 7 (TLR7). researchgate.netresearchgate.net Derivatives of this compound have demonstrated the ability to modulate immune activation processes, indicating their potential for the treatment of autoimmune disorders. uni-lj.siresearchgate.netuni-lj.si Virtual screening efforts have identified compounds with IC50 values in the micromolar range for TLR7 antagonism. researchgate.net

    While TLR7 is a significant discovery, the structural features of the chromeno[3,4-d]imidazol-4-one core suggest it may interact with a wider range of biological targets. Future research should aim to:

    Screen Against Other TLRs: Given the structural homology among Toll-like receptors, especially the endosomal TLRs (TLR3, TLR7, TLR8, TLR9), it is logical to screen the existing library of derivatives for activity against these related targets. This could uncover new selective or multi-target immunomodulators.

    Explore Antiviral and Anticancer Potential: Coumarin-fused heterocyclic compounds are known to possess a wide array of biological activities, including anticancer and antimicrobial properties. mdpi-res.comresearchgate.net Furthermore, related imidazole derivatives have been investigated as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.govresearchgate.net A systematic evaluation of chromeno[3,4-d]imidazol-4-one derivatives against various cancer cell lines and viral targets is a logical next step.

    Investigate Enzyme Inhibition: The scaffold could be evaluated for its potential to inhibit other key enzymes implicated in disease, such as kinases, proteases, or topoisomerases, which are common targets for fused heterocyclic molecules. researchgate.net

    Compound IDScaffoldBiological ActivityIC50
    Compound 3 Chromeno[3,4-d]imidazol-4-oneTLR7 Antagonist23 µM
    Compound 22 Chromeno[3,4-d]imidazol-4-oneTLR7 Antagonist36 µM

    Table 1: Biological activity of select chromeno[3,4-d]imidazol-4-one derivatives identified through virtual screening. Data sourced from researchgate.net.

    Advanced Computational Design and Optimization Strategies

    The discovery of chromeno[3,4-d]imidazol-4-one derivatives as TLR7 antagonists was significantly aided by computational methods, specifically 3D ligand-based virtual screening. researchgate.netresearchgate.net This success provides a strong foundation for the use of more advanced computational strategies in future research.

    Future work should leverage in silico tools to:

    Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the chromeno[3,4-d]imidazol-4-one core and use quantitative structure-activity relationship (QSAR) modeling to understand the key molecular features required for potent biological activity.

    Lead Optimization: Employ structure-guided design to enhance the potency and selectivity of lead compounds. This includes using molecular docking and molecular dynamics simulations to predict binding modes and affinities at the target site. researchgate.net

    ADMET Prediction: Utilize computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the discovery process. This can help mitigate liabilities, such as off-target effects on the hERG channel, which is a common issue in drug development. researchgate.net

    Exploration of the Chromeno[3,4-d]imidazol-4-one Scaffold in Materials Science or Other Non-Biological Applications

    While the primary focus has been on biological applications, the inherent photophysical properties of the coumarin (B35378) nucleus suggest potential for use in materials science. The large, conjugated system of coumarin derivatives is known for its electron-rich nature and charge-transport capabilities, leading to applications as fluorescent probes and biological stains. mdpi-res.comcore.ac.uk

    Future research could explore the following non-biological applications:

    Fluorescent Probes and Sensors: The chromeno[3,4-d]imidazol-4-one scaffold could be functionalized to act as a fluorescent sensor for detecting specific metal ions, anions, or biologically relevant small molecules.

    Organic Light-Emitting Diodes (OLEDs): The photophysical properties that give rise to fluorescence could be harnessed for the development of new organic materials for use in OLEDs and other optoelectronic devices.

    Dyes and Pigments: The rigid, planar structure of the fused heterocyclic system could be exploited to create novel dyes with unique colorimetric and stability properties for various industrial applications.

    Although direct research into these areas for this specific scaffold is limited, the known properties of the parent coumarin structure provide a strong rationale for such exploratory studies. researchgate.net

    Design of Complex Fused Polycyclic Systems Incorporating the Chromeno[3,4-d]imidazol-4-one Motif

    The fusion of an imidazole ring to the coumarin core to form chromeno[3,4-d]imidazol-4-one is just one example of a broader class of fused heterocyclic systems. mdpi.com Literature reviews show that various other five-membered aromatic rings, such as pyrazole, oxazole, thiazole, and triazole, have been successfully fused to the coumarin scaffold, yielding a diverse range of chemical structures. researchgate.netmdpi.com

    A significant avenue for future research is the synthesis of more complex polycyclic architectures built upon the chromeno[3,4-d]imidazol-4-one motif. This could involve:

    Annulation of Additional Rings: Developing synthetic routes to fuse another heterocyclic or carbocyclic ring system to the existing scaffold. This could create novel, rigid, and three-dimensional structures with unique electronic and steric properties.

    Synthesis of Isomeric Systems: Systematically exploring the synthesis of other isomers, such as chromeno[4,3-d]imidazol-4-ones, to compare how the fusion position affects the chemical and biological properties of the molecule.

    Creation of Macrocycles: Linking two or more chromeno[3,4-d]imidazol-4-one units together to form macrocyclic structures could lead to compounds with novel host-guest chemistry or the ability to bind to large biomolecular surfaces.

    This expansion of the core structure could unlock new chemical space and lead to the discovery of molecules with entirely new functions in medicine, materials science, and beyond.

    Q & A

    Q. What are the primary synthetic routes for preparing 1-ethylchromeno[3,4-d]imidazol-4-one?

    The most common method involves cyclization of 3,4-diaminocoumarin derivatives. For example, condensation with formic acid, acetic acid, or formaldehyde under acidic conditions (e.g., concentrated HCl) yields the chromenoimidazolone core . Additionally, 3,4-diaminocoumarin can be generated via catalytic hydrogenation of 4-amino-3-nitrocoumarin, followed by cyclization with appropriate reagents. Alternative routes include thiohydantoin transformations, where alkyl halides react with thiohydantoin derivatives in a two-step process to introduce substituents at the 2-position of the imidazolone ring .

    Q. How is NMR spectroscopy applied to characterize tautomeric forms of chromenoimidazolones?

    Dynamic 1H^1H NMR experiments and 13C^{13}C chemical shift calculations (via DFT) are critical for identifying tautomeric equilibria. For example, benzopyranoimidazolones can exist as N3-H, N1-H, coumarin O-H, or C2-H tautomers. Experimental 13C^{13}C shifts are compared to computed values (using CPCM solvent models) to assign the dominant tautomer in solution. This approach has shown that steric and electronic factors influence tautomer preference, with N3-H and coumarin O-H forms often dominating .

    Q. What reagents and conditions optimize cyclization to form the imidazolone ring?

    Cyclization of intermediates like 3-N-(4-aminocoumarin-3-yl)aroylamides or 3-N-arylidenamino-4-aminocoumarins requires heating or lead tetraacetate. For example, lead tetraacetate promotes oxidative cyclization to yield fused oxazolones, while thermal conditions favor imidazolone formation. Acidic conditions (e.g., HCl) are also effective for ring closure when using aldehydes or ketones as cyclization agents .

    Advanced Research Questions

    Q. How do computational methods like DFT resolve tautomeric equilibria in chromenoimidazolones?

    DFT calculations combined with the Conductor-like Polarizable Continuum Model (CPCM) simulate solvent effects and predict 13C^{13}C chemical shifts for each tautomer. By comparing these shifts to experimental NMR data, researchers can identify the dominant tautomer. For instance, gas-phase calculations may favor N3-H tautomers, while polar solvents stabilize coumarin O-H forms due to solvation effects .

    Q. What strategies control stereochemistry at the 5-position of the imidazolone ring during synthesis?

    Steric hindrance between substituents and the imidazolone carbonyl group drives stereoselectivity. For example, 5-ethylidene substituents predominantly adopt the Z-configuration to minimize steric clashes. However, specific conditions (e.g., base choice or temperature) can favor the E-isomer, as observed in Zhou et al.'s work using X-ray crystallography .

    Q. What is the mechanistic pathway for imidazol-4-one formation via diketone-amidine condensation?

    The reaction proceeds through a di-imine intermediate formed under basic conditions. This intermediate undergoes cyclization to a 5-hydroimidazole, followed by a 1,5-dialkyl migration to yield the imidazol-4-one. Substituents on the diketone and amidine dictate the regioselectivity of the final product, enabling synthesis of 5-monosubstituted or 5,5-disubstituted derivatives .

    Q. How can by-products like 2-ethylidene derivatives be minimized during synthesis?

    Optimizing reaction time, temperature, and substituent steric bulk reduces side reactions. For example, using bulky alkyl halides in thiohydantoin transformations minimizes undesired eliminations. Additionally, controlling the nucleophile (e.g., amines vs. alcohols) at the 2-position prevents competing pathways .

    Q. What recent advancements leverage imidazol-4-ones in natural product synthesis?

    Imidazol-4-ones serve as key intermediates in synthesizing indole and pyrrole alkaloids. For instance, methods like thiohydantoin alkylation (Scheme 19) and diketone-amidine condensation (Scheme 11) have been applied to construct complex natural products, such as agelastatin A and dragmacidin D. These syntheses highlight the versatility of imidazol-4-ones in forming fused heterocyclic systems .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-ethylchromeno[3,4-d]imidazol-4-one
    Reactant of Route 2
    1-ethylchromeno[3,4-d]imidazol-4-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.